Glycerylstearatecitrate

Emulsifier HLB O/W emulsion stability Cosmetic formulation

Formulating low-pH actives (Vitamin C, retinol, AHAs) or electrolyte-rich products? Conventional emulsifiers fail under these conditions, causing phase separation or active degradation. Glyceryl Stearate Citrate (GSC) solves these stability challenges through: • **pH 5.5-8.0 stability window** - Preserves acid-labile actives without additional buffering agents. • **4 wt% NaCl tolerance** - Lamellar gel network resists electrolyte-induced coalescence for sport/salt-containing formulations. • **PEG-free, HLB ~12** - Primary O/W emulsifier compliant with clean beauty standards. • **Crystalline solid (mp 55-65°C)** - Enables digestion modulation vs. liquid citrated analogs. Procurement-ready for cosmetic, food, and controlled-release R&D.

Molecular Formula C27H49O11-
Molecular Weight 549.7 g/mol
CAS No. 39175-72-9
Cat. No. B3264441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerylstearatecitrate
CAS39175-72-9
Molecular FormulaC27H49O11-
Molecular Weight549.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(CC(CO)O)C(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C21H42O4.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21(24)25)17-20(23)18-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h19-20,22-23H,2-18H2,1H3,(H,24,25);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-1
InChIKeyBIHMAMDQIBRUNC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glyceryl Stearate Citrate Technical Overview


Glyceryl stearate citrate (GSC, CAS 39175-72-9), a citric acid ester of mono- and diglycerides (C27H48O10), is a hydrophilic, PEG-free anionic O/W emulsifier . Derived from vegetable-based glycerin and fatty acids (C16/C18), it exhibits an HLB value of 11–12 and a bulk melting point of 55–65 °C [1]. Commercial specifications include pH-stable emulsions from 5.5–8.0, with typical use concentrations of 1.5–2.5 wt% [2].

Primary O/W emulsifier (reported HLB ~12) for single-emulsifier systems
pH-stable (5.5–8.0) for acid-labile active compatibility
PEG-free, vegetable-derived anionic emulsifier

Why Glyceryl Stearate Citrate Cannot Be Substituted


GSC distinguishes itself through three structural and functional differentiators that preclude simple substitution. First, the citric acid moiety confers anionic character and an HLB of ~12, whereas the non-citrated analog glyceryl stearate (GS) has an HLB of ~3.8, functioning as a low-HLB co-emulsifier rather than a primary O/W emulsifier [1]. Second, the crystalline solid-state (mp 55–65 °C) enables interfacial Pickering stabilization and digestion modulation distinct from liquid-state citrated analogs such as glyceryl oleate citrate (GOC, mp 0–10 °C) [2]. Third, GSC-based emulsions form lamellar liquid-crystalline gel networks that provide electrolyte tolerance and pH buffering (effective range 5.5–8.0), stabilizing acid-labile actives in ways that ethoxylated nonionic emulsifiers cannot match [3].

HLB requirement

Non-citrated glyceryl stearate (HLB ~3.8) may not function as a primary O/W emulsifier and typically requires a secondary high-HLB co-emulsifier.

Physical state

Liquid-state citrated analogs (e.g., glyceryl oleate citrate, mp 0–10°C) may shift interfacial crystallization and digestion modulation away from crystalline GSC (mp 55–65°C).

Lamellar network stability

Ethoxylated nonionic emulsifiers may not replicate the electrolyte tolerance of GSC-containing lamellar gel networks; substitution requires validation.

Glyceryl Stearate Citrate: Differentiation Evidence


O/W Emulsification: HLB Comparison with Glyceryl Stearate

Glyceryl stearate citrate (GSC) exhibits an HLB value of 11–12, categorizing it as a hydrophilic, primary O/W emulsifier . In contrast, glyceryl stearate (GS) possesses an HLB of approximately 3.8 and functions as a low-HLB co-emulsifier, typically requiring a secondary high-HLB emulsifier to stabilize O/W emulsions [1].

HLB comparison
Reported
8.2 unit HLB difference
GSC HLB 12 vs. glyceryl stearate ~3.8
Supports O/W single-emulsifier selection
Standard HLB measurement context
Emulsifier HLB O/W emulsion stability Cosmetic formulation

pH Stability for Acid-Labile Actives: GSC vs. Conventional Anionic Emulsifiers

GSC forms stable emulsions across pH 5.5–8.0, with a slightly acidic buffering capacity that stabilizes acid-labile active ingredients [1]. This compatibility extends to Vitamin C, retinol, niacinamide, and AHA/BHA acids without causing pH-induced degradation or ingredient inactivation [2]. In contrast, many conventional anionic emulsifiers (e.g., sodium stearoyl lactylate) exhibit optimal performance only at higher pH ranges (>7.0) and may precipitate or destabilize below pH 6.0.

pH stability range
Class-level inference
GSC pH 5.5–8.0
Conventional anionic >pH 7.0
Extends acid-labile active compatibility
Class-level comparison; individual emulsifiers may vary
pH-sensitive actives Vitamin C stability AHA/BHA compatibility

Lipid Digestion Modulation: Crystalline vs. Liquid Citrated Emulsifiers

In a 2018 Journal of Agricultural and Food Chemistry study, GSC-based emulsions (bulk mp 55–65 °C) exhibited significantly reduced intestinal lipid digestion rates compared to GOC-based emulsions (bulk mp 0–10 °C) under identical conditions (0.5 or 5 wt% emulsifier, 20 wt% soybean oil O/W emulsions, simulated gastrointestinal digestion) [1]. The crystalline interfacial shell formed by GSC acted as a physical barrier to lipase access, delaying lipid hydrolysis.

Lipid digestion rate
Direct head-to-head
GSC (crystalline) Decreased intestinal digestion rate
GOC (liquid) Higher intestinal digestion rate
Supports controlled-release formulation context
Simulated in vitro gastrointestinal digestion
Lipid digestion kinetics Interfacial crystallization O/W emulsion gastrointestinal fate

Lamellar Gel Network Formation: GSC vs. Nonionic Emulsifiers

GSC is capable of forming lamellar liquid-crystalline gel networks when used in combination with non-ionic emulsifiers such as mono/diglycerides or polyglycerol esters [1]. This lamellar structure mimics skin lipid bilayers and provides enhanced electrolyte tolerance, maintaining emulsion stability at sodium chloride concentrations up to 4 wt% [2]. In comparative testing, GSC-containing lamellar gel network emulsions (CERALUTION H system) remained stable at 4 wt% NaCl, whereas a nonionic emulsifier control emulsion was at the point of separation under identical conditions [2].

Electrolyte tolerance
Direct head-to-head
GSC lamellar gel network Stable at 4 wt% NaCl
Nonionic system At point of separation
Supports salt-formulated emulsion stability
CERALUTION H gel network system context
Lamellar gel network Liquid crystal emulsion Electrolyte tolerance

Pickering Stabilization by GSC Solid Lipid Nanoparticles

Solid lipid nanoparticles (SLNs) composed of GSC, prepared via hot melt emulsification and high-pressure homogenization, function as Pickering-type stabilizers for O/W emulsions [1]. Transmission electron microscopy (TEM) confirmed the presence of a Pickering-type network at the oil-water interface, where GSC SLNs physically adsorb to droplet surfaces, providing steric and mechanical stabilization [1]. This Pickering mechanism is distinct from conventional molecular emulsifiers (e.g., polysorbates or lecithin) that stabilize interfaces primarily via dynamic adsorption-desorption equilibrium.

Stabilization mechanism
Class-level inference
Pickering-type interfacial networks (TEM-verified)
vs. molecular adsorption-desorption equilibrium
Supports surfactant-minimized emulsion design
SLN formulation context; requires validation
Pickering emulsion Solid lipid nanoparticles Interfacial stabilization

Application Scenarios for Glyceryl Stearate Citrate


Low-pH Active Formulations

Formulations containing acid-labile actives (Vitamin C, retinol, glycolic/lactic acid) require emulsifiers that maintain stability below pH 6.0. GSC's documented stability window of pH 5.5–8.0 enables O/W emulsion integrity without compromising active potency, as confirmed by compatibility studies with Vitamin C, retinol, niacinamide, and AHA/BHA acids [1] [2]. In contrast, conventional anionic emulsifiers often destabilize or precipitate under these acidic conditions. Procurement specifications should prioritize GSC for low-pH product development pipelines to eliminate additional buffering agents and ensure shelf-stable acid-based treatments.

Electrolyte-Resistant Formulations

Products containing salts (mineral scrubs, sport skincare, beach-use sunscreens) challenge emulsion stability due to electrolyte-induced coalescence. GSC-containing lamellar gel network systems demonstrate stability at sodium chloride concentrations up to 4 wt%, whereas nonionic emulsifier controls exhibit phase separation under identical conditions [1]. This electrolyte tolerance, derived from the liquid-crystalline lamellar structure formed by GSC in combination with co-emulsifiers, makes it the preferred emulsifier for salt-containing or sweat-exposed topical products. Procurement for sport-performance or mineral-rich skincare lines should specify GSC-based systems to ensure emulsion robustness.

PEG-Free Clean-Label Emulsions

The cosmetic industry's shift away from ethoxylated (PEG-containing) emulsifiers—driven by consumer preference and regulatory scrutiny—positions GSC as a compliant, naturally derived alternative. GSC is synthesized from vegetable-derived glycerin and fatty acids without ethoxylation, and forms lamellar liquid-crystalline emulsions that mimic skin lipid bilayers [1]. This PEG-free profile, combined with primary O/W emulsification capacity (HLB 12) that eliminates the need for ethoxylated co-emulsifiers, makes GSC a strategic procurement target for brands pursuing 'clean beauty' certifications and PEG-free product portfolios.

Controlled-Release Lipid Delivery

For R&D applications requiring sustained or delayed lipid release—such as satiety-inducing food emulsions, controlled-release topical actives, or gastrointestinal delivery systems—GSC's crystalline interfacial shell provides a quantifiable digestion barrier. Direct comparative data show that GSC-based emulsions (mp 55–65 °C) experience decreased intestinal lipid digestion rates compared to GOC-based counterparts (mp 0–10 °C) due to interfacial crystallization that physically impedes lipase access [1]. Procurement for controlled-release research or product development should select GSC over liquid-state citrated analogs when digestion modulation is a critical performance parameter.

Application
Selection Property
Validation Focus
Low-pH active formulations
Stability in acidic pH range
Acid-labile active compatibility
Electrolyte-resistant formulations
Electrolyte tolerance via lamellar gel network
Emulsion stability under salt stress
PEG-free clean-label emulsions
PEG-free, vegetable-derived O/W emulsifier
Clean-label formulation compatibility
Controlled-release lipid delivery
Crystalline interfacial shell for digestion modulation
Digestion rate control in lipid-based systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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